molecular formula C20H18N4O2S B11032935 1-(4-methylphenyl)-5-(methylsulfonyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine

1-(4-methylphenyl)-5-(methylsulfonyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B11032935
M. Wt: 378.4 g/mol
InChI Key: ZQTZKIQAPUQNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Cyclization to form the pyrazolo[3,4-b]pyridine core: This step often involves the use of a cyclization agent such as phosphorus oxychloride (POCl3).

    Introduction of the methanesulfonyl group: This can be done using methanesulfonyl chloride in the presence of a base like triethylamine.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.

    Methanesulfonyl-substituted compounds: These compounds have similar functional groups and may undergo similar chemical reactions.

Uniqueness

5-METHANESULFONYL-1-(4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-AMINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-methylsulfonyl-6-phenylpyrazolo[3,4-b]pyridin-4-amine

InChI

InChI=1S/C20H18N4O2S/c1-13-8-10-15(11-9-13)24-20-16(12-22-24)17(21)19(27(2,25)26)18(23-20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,21,23)

InChI Key

ZQTZKIQAPUQNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=C(C(=C3C=N2)N)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.